molecular formula C10H18BrF3 B2748833 10-Bromo-1,1,1-trifluorodecane CAS No. 127367-30-0

10-Bromo-1,1,1-trifluorodecane

Cat. No.: B2748833
CAS No.: 127367-30-0
M. Wt: 275.153
InChI Key: ISSXUJNUXFMROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-1,1,1-trifluorodecane is an organic compound with the molecular formula C10H18BrF3 It is a brominated and fluorinated alkane, characterized by the presence of a bromine atom and three fluorine atoms attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-1,1,1-trifluorodecane typically involves the bromination of 1,1,1-trifluorodecane. This can be achieved through the reaction of 1,1,1-trifluorodecane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-1,1,1-trifluorodecane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed:

    Nucleophilic Substitution: Products include 10-hydroxy-1,1,1-trifluorodecane, 10-cyano-1,1,1-trifluorodecane, and 10-amino-1,1,1-trifluorodecane.

    Reduction: The major product is 1,1,1-trifluorodecane.

    Oxidation: Oxidation products depend on the specific conditions but may include carboxylic acids or ketones.

Scientific Research Applications

10-Bromo-1,1,1-trifluorodecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated substrates.

    Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and agrochemicals.

Mechanism of Action

The mechanism of action of 10-Bromo-1,1,1-trifluorodecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The trifluoromethyl group imparts stability to the molecule, influencing its reactivity and interaction with other chemical species.

Comparison with Similar Compounds

  • 1-Bromo-1,1,1-trifluoropropane
  • 2-Bromo-1,1,1-trifluoropropane
  • 1-Bromo-1,1,1-trifluorobutane

Comparison: 10-Bromo-1,1,1-trifluorodecane is unique due to its longer carbon chain compared to similar compounds like 1-Bromo-1,1,1-trifluoropropane. This longer chain affects its physical properties, such as boiling point and solubility, and influences its reactivity in chemical reactions. The presence of the trifluoromethyl group in all these compounds imparts similar electronic properties, but the differences in chain length and substitution patterns lead to variations in their chemical behavior and applications.

Properties

IUPAC Name

10-bromo-1,1,1-trifluorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrF3/c11-9-7-5-3-1-2-4-6-8-10(12,13)14/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSXUJNUXFMROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(F)(F)F)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.